molecular formula C9H12F3NO3 B4395581 1-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-2,2,2-trifluoroethanone CAS No. 176910-36-4

1-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-2,2,2-trifluoroethanone

Cat. No.: B4395581
CAS No.: 176910-36-4
M. Wt: 239.19 g/mol
InChI Key: SKSBHOIXIPFHKR-UHFFFAOYSA-N
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Description

1-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-2,2,2-trifluoroethanone is a unique chemical compound characterized by its spirocyclic structure. This compound is notable for its trifluoroethanone group, which imparts distinct chemical properties. The spirocyclic structure, which includes both oxygen and nitrogen atoms, contributes to its stability and reactivity, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-2,2,2-trifluoroethanone typically involves the reaction of 1,4-Dioxa-8-azaspiro[4.5]decane with trifluoroacetyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The purification process may involve additional steps such as recrystallization to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoroethanone group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Scientific Research Applications

1-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-2,2,2-trifluoroethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets. The trifluoroethanone group is known to interact with enzymes and proteins, potentially inhibiting their activity. The spirocyclic structure allows the compound to fit into specific binding sites, thereby modulating biological pathways. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

    1,4-Dioxa-8-azaspiro[4.5]decane: Shares the spirocyclic structure but lacks the trifluoroethanone group.

    4-Piperidone ethylene acetal: Similar in structure but differs in functional groups.

    1-Methylpiperazine: Contains a piperazine ring but lacks the spirocyclic structure.

Uniqueness: 1-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-2,2,2-trifluoroethanone is unique due to its trifluoroethanone group, which imparts distinct chemical properties and reactivity. The combination of the spirocyclic structure and the trifluoroethanone group makes it a versatile compound with diverse applications .

Properties

IUPAC Name

1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2,2,2-trifluoroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F3NO3/c10-9(11,12)7(14)13-3-1-8(2-4-13)15-5-6-16-8/h1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKSBHOIXIPFHKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601182722
Record name 1-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-2,2,2-trifluoroethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601182722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176910-36-4
Record name 1-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-2,2,2-trifluoroethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=176910-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-2,2,2-trifluoroethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601182722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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